REACTION_CXSMILES
|
[CH:1]([C:4]1[N:8]=[C:7]([N:9]2[CH2:14][CH2:13][CH:12]([OH:15])[CH2:11][CH2:10]2)[O:6][N:5]=1)([CH3:3])[CH3:2].[H-].[Na+].[F:18][C:19]1[CH:24]=[C:23]([S:25]([CH3:28])(=[O:27])=[O:26])[CH:22]=[CH:21][C:20]=1[C:29]1[C:33]2[N:34]=[CH:35][N:36]=[C:37](S(C)(=O)=O)[C:32]=2[S:31][CH:30]=1.[OH-].[NH4+]>CN(C)C=O>[F:18][C:19]1[CH:24]=[C:23]([S:25]([CH3:28])(=[O:27])=[O:26])[CH:22]=[CH:21][C:20]=1[C:29]1[C:33]2[N:34]=[CH:35][N:36]=[C:37]([O:15][CH:12]3[CH2:11][CH2:10][N:9]([C:7]4[O:6][N:5]=[C:4]([CH:1]([CH3:3])[CH3:2])[N:8]=4)[CH2:14][CH2:13]3)[C:32]=2[S:31][CH:30]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=NOC(=N1)N1CCC(CC1)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
9 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
7-(2-fluoro-4-methanesulfonyl-phenyl)-4-methanesulfonyl-thieno[3,2-d]pyrimidine
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)S(=O)(=O)C)C1=CSC2=C1N=CN=C2S(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
TEMPERATURE
|
Details
|
heated to room temperature
|
Type
|
STIRRING
|
Details
|
by stirring for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer thus obtained
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a foamy residue
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized in the presence of diethyl ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)S(=O)(=O)C)C1=CSC2=C1N=CN=C2OC2CCN(CC2)C2=NC(=NO2)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg | |
YIELD: CALCULATEDPERCENTYIELD | 59.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |